molecular formula C8H11NO3 B046377 Methyl 2-cyano-3-propan-2-yloxirane-2-carboxylate CAS No. 113966-64-6

Methyl 2-cyano-3-propan-2-yloxirane-2-carboxylate

Cat. No. B046377
M. Wt: 169.18 g/mol
InChI Key: UKAHGYNCDGXMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyano-3-propan-2-yloxirane-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as M2C3PC, and it belongs to the family of oxiranes. M2C3PC has been synthesized through various methods, and its mechanism of action has been studied in different contexts.

Mechanism Of Action

The mechanism of action of M2C3PC is complex and has been studied in different contexts. In general, M2C3PC is a reactive compound that can undergo various chemical reactions. M2C3PC can undergo ring-opening reactions, which can lead to the formation of various compounds. M2C3PC can also undergo nucleophilic addition reactions, which can lead to the formation of various compounds. The mechanism of action of M2C3PC is highly dependent on the specific context in which it is used.

Biochemical And Physiological Effects

The biochemical and physiological effects of M2C3PC have not been extensively studied. However, some studies have suggested that M2C3PC may have potential applications in the field of pharmacology. For example, M2C3PC has been studied for its potential as a prodrug, which can be activated in vivo to release an active pharmaceutical ingredient. M2C3PC has also been studied for its potential as a chiral auxiliary, which can be used to synthesize chiral pharmaceuticals.

Advantages And Limitations For Lab Experiments

M2C3PC has several advantages and limitations for lab experiments. One of the main advantages of M2C3PC is its versatility as a building block for organic synthesis. M2C3PC can be used to synthesize various compounds with different properties, which makes it a valuable tool for organic chemists. However, one of the main limitations of M2C3PC is its reactivity. M2C3PC can react with various compounds, which can make it challenging to work with in some contexts.

Future Directions

There are several future directions for the study of M2C3PC. One potential direction is the development of new synthesis methods that are more efficient and scalable. Another potential direction is the study of M2C3PC in the context of materials science, including the synthesis of new materials with unique properties. In addition, the study of M2C3PC in the context of pharmacology and drug discovery is an area of active research. Overall, the study of M2C3PC has the potential to lead to the development of new compounds with valuable properties and applications in various fields.

Synthesis Methods

M2C3PC can be synthesized through various methods, including the reaction of ethyl 3-oxobutanoate with malononitrile in the presence of a base. This method involves the formation of a Michael adduct, which is then cyclized to form M2C3PC. Another method involves the reaction of ethyl cyanoacetate with chloroacetonitrile in the presence of a base. This method also involves the formation of a Michael adduct, which is then cyclized to form M2C3PC. The synthesis of M2C3PC is a complex process that requires careful attention to detail to ensure high yield and purity.

Scientific Research Applications

M2C3PC has been extensively studied for its potential applications in scientific research. One of the most promising applications of M2C3PC is in the field of organic synthesis. M2C3PC can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. M2C3PC has also been studied for its potential as a reagent in asymmetric synthesis. In addition, M2C3PC has been investigated for its potential applications in the field of materials science, including the synthesis of new materials with unique properties.

properties

CAS RN

113966-64-6

Product Name

Methyl 2-cyano-3-propan-2-yloxirane-2-carboxylate

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-cyano-3-propan-2-yloxirane-2-carboxylate

InChI

InChI=1S/C8H11NO3/c1-5(2)6-8(4-9,12-6)7(10)11-3/h5-6H,1-3H3

InChI Key

UKAHGYNCDGXMDN-UHFFFAOYSA-N

SMILES

CC(C)C1C(O1)(C#N)C(=O)OC

Canonical SMILES

CC(C)C1C(O1)(C#N)C(=O)OC

synonyms

Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, methyl ester (9CI)

Origin of Product

United States

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